molecular formula C22H25F2NO4 B13445915 (R,S,S,R)-Nebivolol

(R,S,S,R)-Nebivolol

Cat. No.: B13445915
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-MOXQZVSFSA-N
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Description

(R,S,S,R)-Nebivolol is a selective beta-1 receptor blocker used primarily in the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers, each contributing to its pharmacological effects. The compound is known for its vasodilatory properties, which are attributed to the nitric oxide-mediated mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S,S,R)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic ring system, introduction of the hydroxyl group, and resolution of the enantiomers. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated separation techniques, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,S,S,R)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include ketones, amines, and substituted aromatic compounds, which can be further utilized in various chemical syntheses.

Scientific Research Applications

(R,S,S,R)-Nebivolol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in stereochemical studies and chiral resolution techniques.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding studies.

    Medicine: Extensively studied for its cardiovascular effects, including blood pressure regulation and heart rate control.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The primary mechanism of action of (R,S,S,R)-Nebivolol involves the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it promotes the release of nitric oxide, resulting in vasodilation. The molecular targets include the beta-1 adrenergic receptors and endothelial nitric oxide synthase pathways.

Comparison with Similar Compounds

Similar Compounds

  • Atenolol
  • Metoprolol
  • Bisoprolol

Comparison

(R,S,S,R)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 receptor blockade with nitric oxide-mediated vasodilation. This dual action provides additional cardiovascular benefits compared to other beta-blockers, which primarily focus on beta-1 receptor antagonism.

Properties

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m0/s1

InChI Key

KOHIRBRYDXPAMZ-MOXQZVSFSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Origin of Product

United States

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